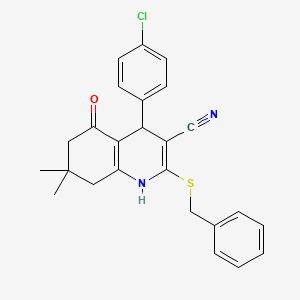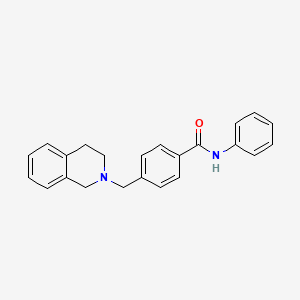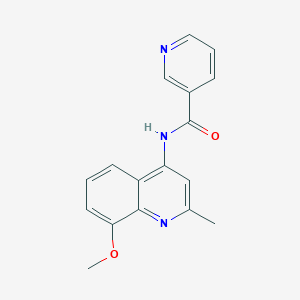
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide, also known as EX527, is a small molecule inhibitor of the enzyme SIRT1. SIRT1 is a member of the sirtuin family of proteins that are involved in a variety of cellular processes, including DNA repair, metabolism, and aging. EX527 has been shown to have potential therapeutic applications in a range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide inhibits the activity of SIRT1 by binding to the enzyme's catalytic site. SIRT1 is involved in the regulation of many cellular processes, including DNA repair, metabolism, and aging. By inhibiting SIRT1 activity, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can alter these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In diabetic mice, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can improve insulin sensitivity and glucose tolerance. In mouse models of Alzheimer's disease, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can improve cognitive function and decrease the accumulation of amyloid beta plaques in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide in lab experiments is its specificity for SIRT1. This allows researchers to study the effects of SIRT1 inhibition without affecting other sirtuin family members. However, one limitation of using N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide is its potential toxicity. Studies have shown that high doses of N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can cause liver toxicity in mice, and care should be taken when using this compound in lab experiments.
Future Directions
There are many potential future directions for research on N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide. One area of interest is its potential use in combination with other cancer therapies. Studies have shown that N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can enhance the effects of chemotherapy drugs in cancer cells. Additionally, researchers are interested in studying the effects of N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide on other diseases, such as cardiovascular disease and neurodegenerative disorders. Finally, further studies are needed to determine the optimal dosages and administration routes for N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide in humans.
Synthesis Methods
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can be synthesized using a variety of methods, including the reaction of 8-methoxy-2-methyl-4-quinolinol with nicotinic acid, followed by acylation with thionyl chloride. Other methods involve the reaction of 8-methoxy-2-methyl-4-quinolinol with nicotinamide, followed by acylation with acetyl chloride or benzoyl chloride.
Scientific Research Applications
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. Studies have shown that N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have anti-inflammatory effects and can improve insulin sensitivity in diabetic mice. Additionally, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide has been shown to improve cognitive function in mouse models of Alzheimer's disease.
properties
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-9-14(20-17(21)12-5-4-8-18-10-12)13-6-3-7-15(22-2)16(13)19-11/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPSTVLBWSCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

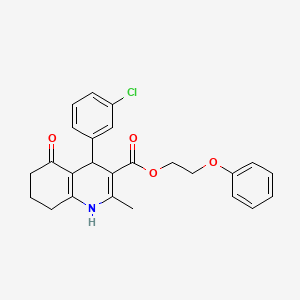
![1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4977257.png)
![4-chloro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B4977266.png)
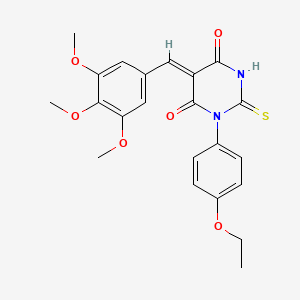
![5-[(4-methyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4977281.png)
![1-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4977297.png)
![2,4-dichloro-6-[(7-quinolinylimino)methyl]phenol](/img/structure/B4977307.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B4977310.png)


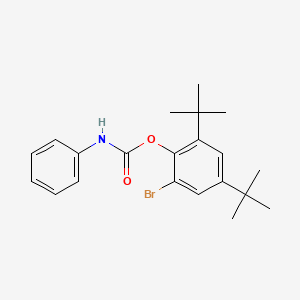
![1-(2-fluoro-4-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4977344.png)
